
Brusatol
Vue d'ensemble
Description
Le Brusatol est un composé quassinoïde extrait des graines de Brucea javanica, une plante médicinale traditionnelle chinoise. Il a suscité un intérêt considérable en raison de ses diverses activités biologiques et médicales, notamment ses propriétés antitumorales, antileucémiques, anti-inflammatoires, antitrypanosomiales, antimalariennes et antivirales .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
Le Brusatol peut être synthétisé par diverses méthodes, notamment le développement de nanoparticules polymériques pour sa délivrance. La méthode un facteur à la fois est souvent utilisée pour cribler les variables de formulation et de procédé qui ont un impact sur la taille des particules. Les facteurs qui ont des effets modifiables sur la taille des particules sont évalués à l'aide d'une conception expérimentale statistique factorielle complète suivie de l'optimisation du chargement en médicament .
Méthodes de production industrielle
La production industrielle de this compound implique l'extraction des graines de Brucea javanica, suivie de procédés de purification pour isoler le composé. Des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) sont utilisées pour garantir la pureté et la qualité du produit final .
Analyse Des Réactions Chimiques
Silylation of 3-OH Group
The initial step in brusatol derivatization involves protecting the 3-hydroxyl group using trimethylsilyl chloride. This reaction, conducted in N,N-dimethylformamide (DMF) with imidazole as a base, achieves an 87% yield of 3-O-(trimethylsilyl)-brusatol (B2 ). The silicon protection enhances hydrophobicity, enabling efficient purification via ethanol/water recrystallization .
Reaction Component | Details |
---|---|
Starting Material | This compound (B1 ) |
Reagents | t-BDMSCl, Imidazole |
Solvent | DMF |
Conditions | RT, N₂, 12 h |
Yield | 87% |
Hydrolytic Cleavage of C-15 Side Chain
B2 undergoes hydrolysis at the C-15 ester group using NaOH in a methanol/THF/water mixture (4:4:1). This step generates 15-OH-brusatol (B3 ), a versatile intermediate for subsequent functionalization .
Amide and Ester Formation at C-15
The 15-OH group in B3 reacts with acyl chlorides or carboxylic acids to form derivatives. Key reactions include:
-
5′-Bromovaleryl chloride : Forms 15-O-(5′-bromovaleryl)-bruceolide (1 ) via Steglich esterification (66% yield) .
-
4′-Chlorobutyryl chloride : Produces 15-O-(4′-chlorobutanoyl)-bruceolide (3 ) with 70% yield, optimized using silica gel chromatography .
Electron-withdrawing substituents (e.g., -Cl, -Br) on acyl groups significantly enhance reactivity due to increased electrophilicity, as demonstrated by accelerated esterification kinetics .
Desilylation of 3-OH
Final deprotection uses tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), cleaving the trimethylsilyl group to regenerate the free 3-hydroxyl. This step achieves near-quantitative yields (>95%) .
Structural Modifications and Electronic Effects
Derivatives with halogenated side chains exhibit improved reactivity profiles:
-
Chlorine incorporation : Reduces EC₅₀ values by 18-fold compared to native this compound (0.1475 vs. 2.7826 μg/mL) .
-
Bromine substitution : Enhances binding free energy (ΔGbind = -49.29 kcal/mol) in EGFR-TK inhibition models .
Reaction Optimization Strategies
Recent advances include:
-
Solvent-free conditions : For silylation, reducing environmental impact.
-
Green recrystallization : Ethanol/water systems replace column chromatography, improving scalability .
Key Spectral Data for Reaction Monitoring
This systematic approach to this compound derivatization highlights the compound’s adaptability to targeted chemical modifications, enabling the development of analogs with enhanced physicochemical and biological properties.
Applications De Recherche Scientifique
Key Mechanisms:
- Inhibition of Nrf2 : Brusatol reduces Nrf2 protein levels through enhanced ubiquitination and degradation, leading to increased reactive oxygen species (ROS) accumulation and sensitization of cancer cells to chemotherapeutic drugs .
- HIF-1 Signaling Pathway : this compound also inhibits the hypoxia-inducible factor-1 (HIF-1) signaling pathway, which is often activated under low oxygen conditions in tumors, contributing to poor treatment outcomes .
- c-Myc Regulation : It has been shown to downregulate c-Myc expression, a transcription factor involved in cell proliferation and survival, thereby increasing cytotoxicity in leukemic cells .
Applications in Cancer Therapy
This compound's ability to enhance the effectiveness of various chemotherapeutic agents has been documented across several studies. Below are notable applications:
Enhancement of Chemotherapy Efficacy
This compound has been shown to significantly enhance the efficacy of various chemotherapeutic agents:
- Cisplatin : In combination with cisplatin, this compound reduces tumor size more effectively than either agent alone, demonstrating its ability to combat both intrinsic and acquired drug resistance .
- Gemcitabine : Studies indicate that this compound can reverse gemcitabine-induced Nrf2 activation, leading to increased ROS levels and enhanced growth inhibition in pancreatic cancer cells .
Anti-Leukemic Effects
This compound has been evaluated for its effects on leukemia:
- In vitro studies have demonstrated its capacity to induce cytotoxicity and promote differentiation in leukemia cell lines .
Case Studies
The following table summarizes key findings from various studies on this compound's applications:
Mécanisme D'action
Brusatol exerts its effects through multiple molecular targets and pathways. It is a unique inhibitor of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms. By inhibiting Nrf2, this compound enhances the sensitivity of cancer cells to chemotherapeutic agents. It also modulates various signaling pathways, including the mitogen-activated protein kinase (MAPK), nuclear factor kappa B (NF-κB), phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR), Janus kinase (JAK)/signal transducers and activators of transcription (STAT), and Keap1/Nrf2/ARE pathways .
Comparaison Avec Des Composés Similaires
Le Brusatol est comparé à d'autres composés quassinoïdes tels que :
- Bruceolide
- Bruceoside-A
- 15-(E)-non-2-énoylbruceolide
Ces composés partagent des caractéristiques structurales et des activités biologiques similaires, mais diffèrent par leurs cibles moléculaires spécifiques et leurs mécanismes d'action. La capacité unique du this compound à inhiber la voie Nrf2 et ses puissantes propriétés anticancéreuses le distinguent des autres quassinoïdes .
Propriétés
IUPAC Name |
methyl 10,15,16-trihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32O11/c1-10(2)6-15(28)37-18-20-25-9-35-26(20,23(33)34-5)21(31)17(30)19(25)24(4)8-13(27)16(29)11(3)12(24)7-14(25)36-22(18)32/h6,12,14,17-21,29-31H,7-9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZYHIMVKOHVIH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)CC2(C1CC3C45C2C(C(C(C4C(C(=O)O3)OC(=O)C=C(C)C)(OC5)C(=O)OC)O)O)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32O11 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14907-98-3 | |
Record name | Brusatol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172924 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.